N-((1H-indol-2-yl)methyl)(phenyl)methanamine
Description
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(1H-indol-2-ylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C16H16N2/c1-2-6-13(7-3-1)11-17-12-15-10-14-8-4-5-9-16(14)18-15/h1-10,17-18H,11-12H2 |
InChI Key |
CCDCVAKHGAIARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-((1H-indol-2-yl)methyl)(phenyl)methanamine, an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The structural features of indoles contribute to their pharmacological versatility, making them valuable in drug development . The incorporation of various substituents can enhance these activities, leading to compounds with improved efficacy and selectivity.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound and its analogs. For example, a series of derivatives were evaluated for their antiproliferative effects against several cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) .
Case Study: Compound 7d
One notable compound, identified as 7d in research studies, exhibited remarkable activity with IC50 values of:
- HeLa : 0.52 μM
- MCF-7 : 0.34 μM
- HT-29 : 0.86 μM
Mechanistic studies indicated that compound 7d induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. Additionally, it inhibits tubulin polymerization, a mechanism similar to that of colchicine, suggesting its potential as a tubulin polymerization inhibitor .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death through intrinsic pathways by modulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), preventing cancer cells from proliferating.
- Tubulin Polymerization Inhibition : By interfering with microtubule dynamics, it disrupts mitotic spindle formation, leading to cell death .
Biological Activity Summary Table
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.52 | Apoptosis induction |
| Antiproliferative | MCF-7 | 0.34 | Cell cycle arrest |
| Antiproliferative | HT-29 | 0.86 | Tubulin polymerization inhibition |
Broader Pharmacological Implications
Beyond anticancer effects, indole derivatives like this compound have shown promise in treating other conditions:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Reducing inflammation markers in preclinical models.
- Antidiabetic Effects : Demonstrating potential in regulating blood glucose levels .
Conclusion and Future Directions
The compound this compound represents a promising candidate for further development in cancer therapy due to its potent biological activities and well-defined mechanisms of action. Future research should focus on optimizing its structure for enhanced selectivity and efficacy while exploring its potential in combination therapies.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of indole derivatives, including N-((1H-indol-2-yl)methyl)(phenyl)methanamine, as anticancer agents:
- Mechanism of Action : Indole derivatives are known to interact with various biological targets, influencing cell signaling pathways that lead to apoptosis in cancer cells. For instance, compounds derived from indole have shown to inhibit cell proliferation in several cancer cell lines such as Hela and A-549 with moderate to potent antiproliferative activities .
-
Case Studies :
- A study synthesized several derivatives of indole and evaluated their anticancer activity against different human tumor cell lines. One derivative exhibited an IC50 value of 7.1 μM against the HCT-116 colon cancer cell line, indicating strong cytotoxic effects .
- Another research focused on the synthesis of 1-(1H-indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives showed promising results with significant antiproliferative activity against multiple cancer types .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial efficacy:
- Antibacterial Activity : this compound and its derivatives have demonstrated notable antibacterial properties. For example, certain synthesized indole derivatives were found to be equipotent to standard antibiotics against strains like Escherichia coli, showcasing their potential as alternative antimicrobial agents .
Neuropharmacological Applications
Indole compounds are being explored for their neuropharmacological effects:
- Potential in Neurological Disorders : Research indicates that indole derivatives may influence neurotransmitter systems and exhibit neuroprotective effects. Their ability to modulate serotonin receptors makes them candidates for treating conditions such as depression and anxiety.
Synthesis and Structure–Activity Relationships
Understanding the synthesis and modification of this compound is crucial for enhancing its biological activity:
Comparison with Similar Compounds
Research Findings and Trends
Position-Specific Activity : Indole-2-yl derivatives may exhibit distinct target selectivity compared to indole-3-yl compounds, as seen in p97 ATPase inhibitors () versus serotoninergic agents .
Synthetic Flexibility : Modular synthesis routes (e.g., reductive amination in and ) enable rapid diversification of indole- and benzylamine-containing scaffolds for structure-activity relationship (SAR) studies .
Preparation Methods
Sodium Borohydride (NaBH₄)-Mediated Reductive Amination
Reductive amination is a cornerstone for synthesizing secondary amines. For N-((1H-indol-2-yl)methyl)(phenyl)methanamine, this method involves condensing (1H-indol-2-yl)methanal with benzylamine in ethanol or dimethylformamide (DMF) under reflux, followed by reduction with NaBH₄. The imine intermediate, formed in situ, is rapidly reduced to the target amine. A study by Nagarsenkar et al. demonstrated that NaBH₄ in trifluoroethanol (TFE) at room temperature achieved yields of 78–85% while preserving acid-sensitive groups like TBDMS. This method’s simplicity and compatibility with diverse functional groups make it a preferred choice.
B(C₆F₅)₃/NaBH₄ Catalytic System
The tris(pentafluorophenyl)borane [B(C₆F₅)₃] and NaBH₄ system offers enhanced reaction efficiency. B(C₆F₅)₃ activates the carbonyl group of (1H-indol-2-yl)methanal, facilitating imine formation with benzylamine. Subsequent reduction by NaBH₄ proceeds at ambient temperatures, achieving 82% yield within 2 hours. This method is notable for its mild conditions and tolerance toward esters, nitriles, and halogens, reducing the need for protective group strategies.
Metal-Catalyzed Coupling Reactions
Copper-Catalyzed Amination
Copper catalysts enable C–N bond formation via Ullmann-type coupling. A protocol using Cu(OAc)₂ and Xantphos in tetrahydrofuran (THF) at 90°C for 8 hours successfully coupled 2-(1H-indol-3-yl)ethan-1-amine with aryl halides. While this method primarily targets indol-3-yl derivatives, adapting the substrate to 2-(1H-indol-2-yl)methyl halides could yield the desired compound. Reaction optimization studies highlighted the importance of ligand selection, with Xantphos improving catalytic activity by stabilizing the copper center.
Nickel-Catalyzed Hydrogenation
Nickel-catalyzed hydrogenation offers a redox-neutral approach. Using Ni(BF₄)₂·6H₂O and triphos ligands in trifluoroethanol, carbonyl compounds are directly converted to amines under hydrogen gas (1–5 atm). Applied to this compound, this method could reduce imine intermediates generated in situ. A key advantage is the avoidance of stoichiometric reductants, though yields are moderately lower (65–72%) compared to NaBH₄-based methods.
Solvent and Catalyst Optimization
Solvent Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF stabilize ionic intermediates in reductive amination, achieving 15–20% higher yields than ethanol. Conversely, THF’s moderate polarity suits copper-catalyzed reactions by solubilizing both organic substrates and inorganic bases.
Catalyst Screening
Sodium hydride (NaH) and Lewis acids (e.g., ZnCl₂) are common catalysts for imine formation. NaH deprotonates the amine, enhancing nucleophilicity, while ZnCl₂ coordinates to the carbonyl oxygen, polarizing the C=O bond. Comparative studies show NaH in DMF at reflux achieves 80% conversion, whereas ZnCl₂ in ethanol requires longer reaction times (12 vs. 6 hours).
Characterization and Analytical Validation
Spectroscopic Techniques
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) revealed >98% purity for samples synthesized via B(C₆F₅)₃/NaBH₄, underscoring the method’s reliability.
Comparative Analysis of Synthesis Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1H-indol-2-yl)methyl)(phenyl)methanamine, and what methodological considerations are critical for yield optimization?
- Answer : The compound can be synthesized via reductive amination or imine formation. For example:
- Reductive amination : React (1H-indol-2-yl)methanamine with benzaldehyde in methanol under acidic conditions (e.g., acetic acid), followed by reduction with sodium cyanoborohydride (NaBH3CN) .
- Imine formation : Condense (1H-indol-2-yl)methanamine with benzaldehyde to form an intermediate Schiff base, then reduce using NaBH4 or catalytic hydrogenation .
- Yield optimization : Use anhydrous solvents (e.g., dichloromethane), inert atmosphere (N₂), and stoichiometric control of reagents. Column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended for purification .
Q. How should researchers characterize N-((1H-indol-2-yl)methyl)(phenyl)methanamine to confirm structural integrity?
- Answer : Employ a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for indole and phenyl groups) and methylene bridges (δ 3.8–4.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- FT-IR : Look for N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- TLC : Monitor reaction progress using silica plates with UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for indole-derived methanamine analogs?
- Answer : Contradictions may arise from impurities, assay variability, or structural analogs. Mitigation strategies include:
- Purity validation : Use HPLC (≥95% purity) and elemental analysis .
- Orthogonal assays : Compare MIC (Minimum Inhibitory Concentration) with time-kill studies for antimicrobial activity .
- Structural analogs : Test derivatives with controlled modifications (e.g., halogenation at indole C-5) to isolate pharmacophore contributions .
Q. What experimental design principles apply when evaluating in vivo pharmacokinetics and toxicity for this compound?
- Answer :
- Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodent models. Monitor plasma half-life (t₁/₂) using LC-MS/MS .
- Toxicity : Conduct acute toxicity studies (OECD 423) at escalating doses. Measure liver/kidney biomarkers (ALT, creatinine) and histopathology .
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .
Q. How can researchers optimize the compound’s stability under varying experimental conditions?
- Answer : Stability depends on:
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Solvent compatibility : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous DCM or methanol .
- pH sensitivity : Test stability in buffers (pH 4–9) via UV-Vis spectroscopy; degradation products can be identified by LC-MS .
Methodological Challenges and Solutions
Q. What strategies are effective for improving synthetic yield when scaling up production for structure-activity relationship (SAR) studies?
- Answer :
- Catalyst optimization : Use titanium(IV) isopropoxide (Ti(OiPr)₄) to accelerate imine formation .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM .
- Workflow automation : Employ flow chemistry for continuous reductive amination, reducing batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
